Cas no 157606-25-2 (Cecropin A (1-7)-Melittin A (2-9) amide)

Cecropin A (1-7)-Melittin A (2-9) amide structure
157606-25-2 structure
Nome del prodotto:Cecropin A (1-7)-Melittin A (2-9) amide
Numero CAS:157606-25-2
MF:C89H152N22O15
MW:1770.29760074615
MDL:MFCD09250872
CID:107814
PubChem ID:9833894

Cecropin A (1-7)-Melittin A (2-9) amide Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucinamide,L-lysyl-L-tryptophyl-L-lysyl-L-leucyl-L-phenylalanyl-L-lysyl-L-lysyl-L-isoleucylglycyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-valyl-
    • Cecropin A (1-7)-Melittin A (2-9)
    • Cecropin A (1-7)-Melittin A (2-9) amide
    • L-Leucinamide,L-lysyl-L-tryptophyl-L-lysyl-L-leucyl-L-phenylalanyl-L-lysyl-L-lysyl-L-isoleucyl...
    • L-Leucinamide,L-lysyl-L-tryptophyl-L-lysyl-L-leucyl-L-phenylalanyl-L-lysyl-L-lysyl-L-isoleucylglycyl-L-alanyl-L-valyl-L-leucy
    • CECROPIN A-MELITTIN HYBRID PEPTIDE
    • Cecropin A-melittin hybrid peptide [CA(1-7)M(2-9)NH2]
    • H-LYS-TRP-LYS-LEU-PHE-LYS-LYS-ILE-GLY-ALA-VAL-LEU-LYS-VAL-LEU-NH2
    • KWKLFKKIGAVLKVL-amide
    • KWKLFKKIGAVLKVL-NH2
    • LYS-TRP-LYS-LEU-PHE-LYS-LYS-ILE-GLY-ALA-VAL-LEU-LYS-VAL-LEU-NH2
    • CA(1-7)M(2-9)NH2
    • CECROPIN A (1-8)-MELITTIN A (3-9) AMIDE
    • CAMEL0, Cecropin A (1-8)-Melittin A (3-9) aMide, CM15
    • Cecropin A (1-7)-Melittin A (2-9) amide , Cecropin A (1-8)-Melittin A (3-9) amide
    • Cecropin A (1-7)-Melittin A (2-9) aMide CAMEL0, Cecropin A (1-8)-Melittin A (3-9) aMide, CM15
    • Cecropin A (1-7)-Melittin A (2-9) amide trifluoroacetate salt
    • CHEMBL1214077
    • 157606-25-2
    • MDL: MFCD09250872
    • Inchi: 1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1
    • Chiave InChI: WMTUWZOBAVPERW-VZYQMWHSSA-N
    • Sorrisi: O=C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H]

Proprietà calcolate

  • Massa esatta: 1769.18000
  • Massa monoisotopica: 1769.18075223 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 22
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 126
  • Conta legami ruotabili: 63
  • Complessità: 3380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 622
  • XLogP3: 3.7
  • Peso molecolare: 1770.3

Proprietà sperimentali

  • PSA: 622.40000
  • LogP: 10.72030

Cecropin A (1-7)-Melittin A (2-9) amide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB545124-1 mg
Cecropin A (1-7)-Melittin A (2-9) amide Trifluoroacetate; .
157606-25-2
1mg
€163.90 2023-06-14
A2B Chem LLC
AE99100-5mg
CECROPIN A (1-7)-MELITTIN A (2-9) AMIDE
157606-25-2 98%
5mg
$305.00 2024-04-20
A2B Chem LLC
AE99100-1mg
CECROPIN A (1-7)-MELITTIN A (2-9) AMIDE
157606-25-2 98%
1mg
$125.00 2024-04-20
abcr
AB545124-1mg
Cecropin A (1-7)-Melittin A (2-9) amide Trifluoroacetate; .
157606-25-2
1mg
€171.80 2025-02-16
abcr
AB545124-5 mg
Cecropin A (1-7)-Melittin A (2-9) amide Trifluoroacetate; .
157606-25-2
5mg
€491.50 2023-06-14
abcr
AB545124-5mg
Cecropin A (1-7)-Melittin A (2-9) amide Trifluoroacetate; .
157606-25-2
5mg
€522.40 2025-02-16
MedChemExpress
HY-P3914-10mg
Cecropin A (1-7)-Melittin A (2-9)
157606-25-2 98.99%
10mg
¥4300 2024-04-19
MedChemExpress
HY-P3914-1mg
Cecropin A (1-7)-Melittin A (2-9)
157606-25-2 98.99%
1mg
¥900 2024-04-19
A2B Chem LLC
AE99100-10mg
CECROPIN A (1-7)-MELITTIN A (2-9) AMIDE
157606-25-2 98%
10mg
$465.00 2024-04-20
MedChemExpress
HY-P3914-5mg
Cecropin A (1-7)-Melittin A (2-9)
157606-25-2 98.99%
5mg
¥2700 2024-04-19

Cecropin A (1-7)-Melittin A (2-9) amide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:157606-25-2)Cecropin A (1-7)-Melittin A (2-9) amide
A1133764
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):338.0/539.0